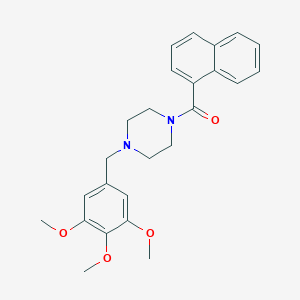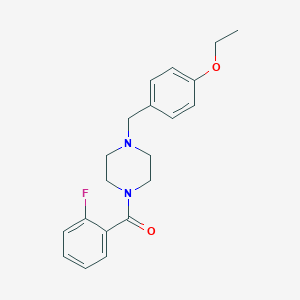
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as NAP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the specific pathways and mechanisms involved in various diseases and conditions. However, one of the limitations of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's potential as a novel anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction between 1-naphthoylpiperazine and 3,4,5-trimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C25H28N2O4 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
naphthalen-1-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-15-18(16-23(30-2)24(22)31-3)17-26-11-13-27(14-12-26)25(28)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,15-16H,11-14,17H2,1-3H3 |
InChI-Schlüssel |
KYRYDSQGHFUSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)




